

An In-depth Technical Guide to 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate

Cat. No.: B1362262

[Get Quote](#)

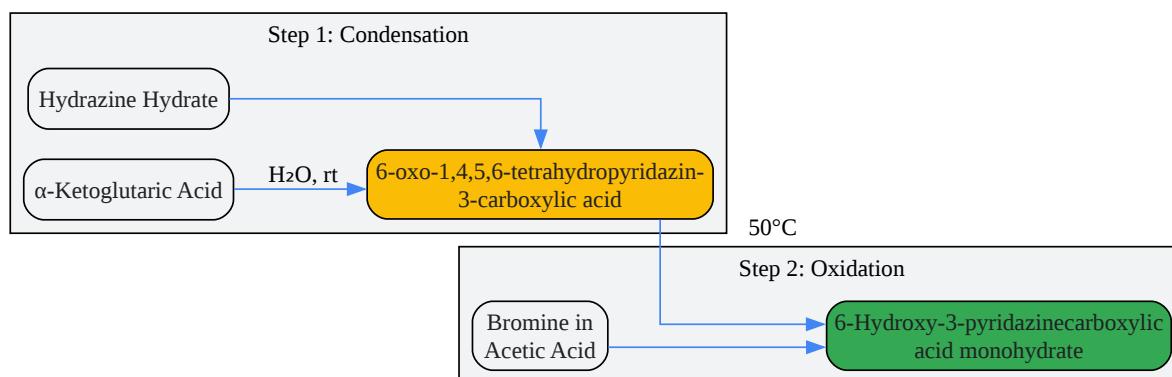
CAS Number: 306934-80-5

This technical guide provides a comprehensive overview of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from closely related pyridazinone derivatives to provide insights into its potential synthesis, biological activity, and analytical characterization.

Chemical and Physical Properties

6-Hydroxy-3-pyridazinecarboxylic acid monohydrate, also known as 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, is a solid organic compound.^{[1][2]} Its fundamental properties are summarized in the table below. The pyridazinone core is a key pharmacophore found in various biologically active compounds.^[3]

Property	Value	Reference
CAS Number	306934-80-5	[1] [2]
Molecular Formula	C ₅ H ₆ N ₂ O ₄	[1] [2]
Molecular Weight	158.11 g/mol	[1] [2]
Synonyms	6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, 3-Carboxy-1,6-dihydro-6-oxopyridazine monohydrate	
Appearance	Solid	[2]
Melting Point	257 °C (decomposes)	
Solubility	Soluble in Dimethylformamide (DMF)	
SMILES	O=C(C1=NN=C(O)C=C1)O. [H]O[H]	
InChI Key	DZCBVXKRERSHAA- UHFFFAOYSA-N	[2]


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate** is not readily available in the published literature. However, based on the general synthesis of pyridazinones and related carboxylic acids, a plausible synthetic route can be proposed. The most common method for synthesizing the pyridazinone ring is the condensation of a γ -keto acid with hydrazine hydrate.[\[4\]](#) A likely precursor for the target molecule is 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, which can then be oxidized.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

- Step 1: Synthesis of 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid. This intermediate can be prepared by the condensation of α -ketoglutaric acid with hydrazine hydrate.[5]
- Step 2: Oxidation to 6-Hydroxy-3-pyridazinecarboxylic acid. The tetrahydropyridazinone intermediate can be oxidized to the aromatic pyridazinone using a suitable oxidizing agent, such as bromine in acetic acid, a method reported for similar structures.[6]

[Click to download full resolution via product page](#)

Proposed two-step synthesis of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid[5]

- To a round-bottom flask, add α -ketoglutaric acid (1 equivalent) and water (approx. 2.3 mL per gram of acid).
- While stirring at room temperature, slowly add hydrazine hydrate (approx. 4 mL per gram of acid) dropwise over 3-4 minutes. The solution will gradually turn light yellow.
- Continue stirring for 30 minutes at room temperature.

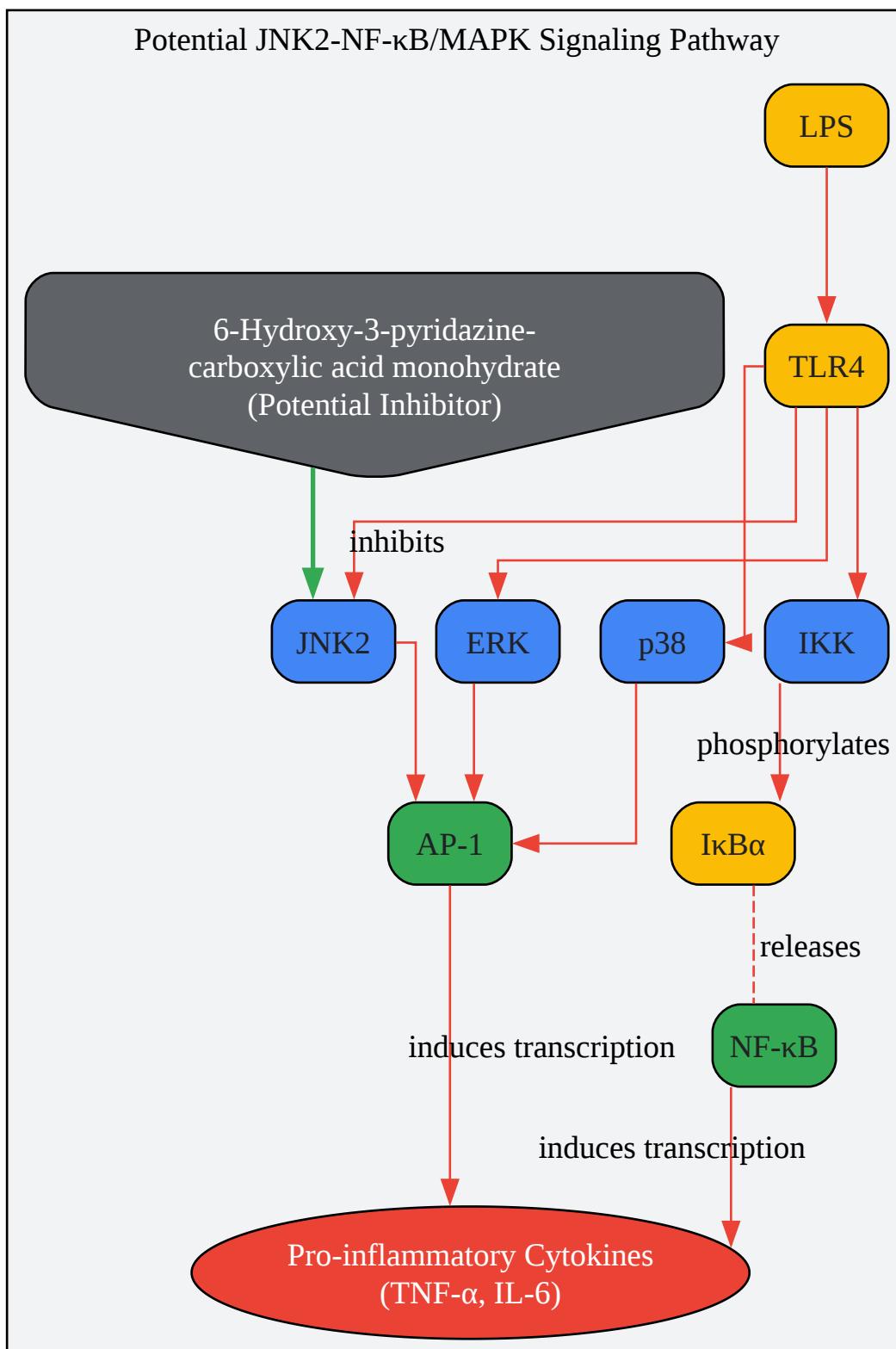
- Place the reaction mixture in a refrigerator (approximately 4°C) for 3 hours to facilitate precipitation.
- Collect the white precipitate by suction filtration.
- The resulting solid, 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, can be used in the next step without further purification.

Step 2: Oxidation to 6-Hydroxy-3-pyridazinecarboxylic acid (Adapted from a similar procedure[5])

- In a suitable reaction vessel, dissolve the intermediate from Step 1 (1 equivalent) in glacial acetic acid (approx. 10 mL per gram).
- While stirring, slowly add a solution of bromine (excess) in glacial acetic acid dropwise. Maintain the reaction temperature at approximately 50°C.
- Continue the reaction until the red color of the bromine disappears and the solution turns milky white, indicating the consumption of the starting material.
- Cool the reaction mixture and pour it into ice water to precipitate the product.
- Collect the solid by suction filtration and wash with water.
- Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the purified **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**.

Biological Activity and Signaling Pathways

While there is no specific biological data available for **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**, the pyridazinone scaffold is present in numerous compounds with a wide range of pharmacological activities. Derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid have shown promise as anti-inflammatory agents.


Potential Biological Targets

Based on studies of closely related compounds, **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate** could potentially exhibit inhibitory activity against the following targets:

Potential Target	Biological Activity	Reference Compound Class	Reference
JNK2	Anti-inflammatory	Diphenyl 6-oxo-1,6-dihdropyridazine-3-carboxylate/carboxamide	[7]
Carbonic Anhydrase (CA)	Anti-inflammatory	4-(6-oxopyridazin-1-yl)benzenesulfonamides	[8]
Cyclooxygenase-2 (COX-2)	Anti-inflammatory	4-(6-oxopyridazin-1-yl)benzenesulfonamides	[8]
5-Lipoxygenase (5-LOX)	Anti-inflammatory	4-(6-oxopyridazin-1-yl)benzenesulfonamides	[8]
Xanthine Oxidase (XO)	Gout Treatment	3-oxo-6-aryl-2,3-dihdropyridazine-4-carbohydrazide	[9]

Potential Signaling Pathway Involvement

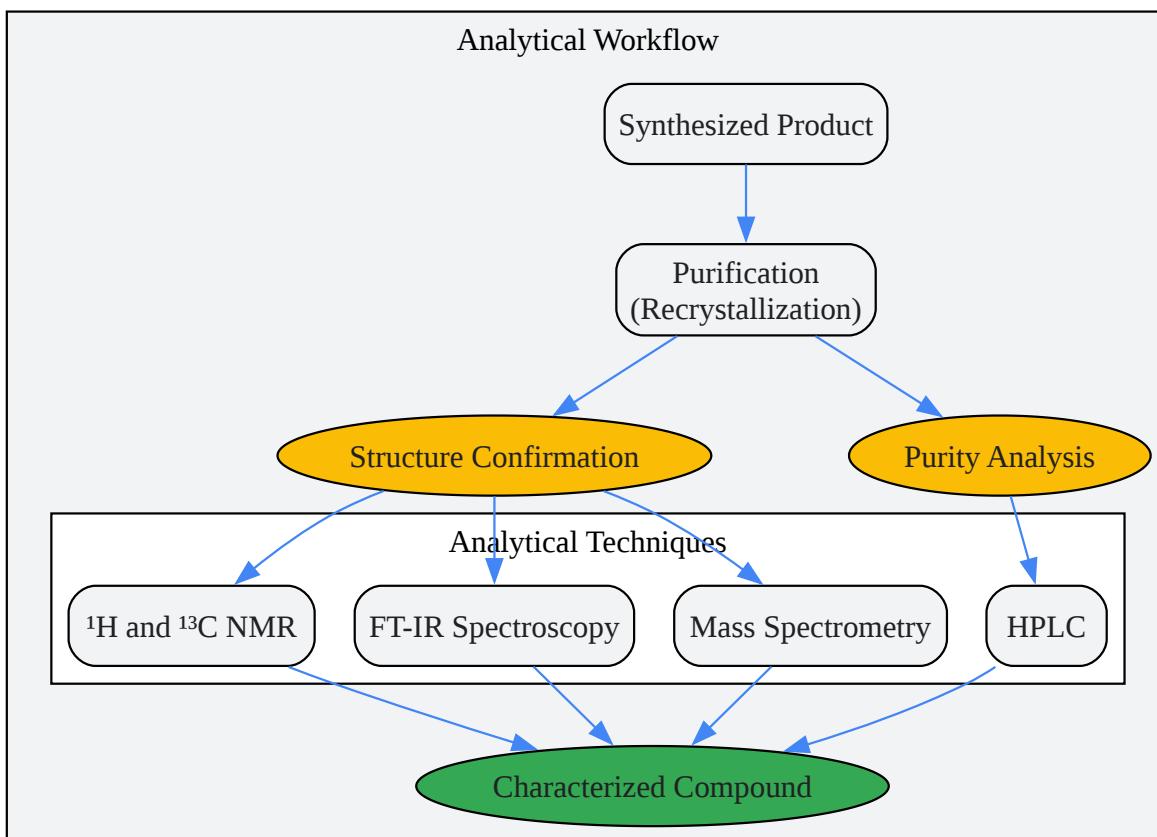
A significant finding for a related series of compounds is the inhibition of the JNK2-NF- κ B/MAPK pathway, which is crucial in mediating inflammatory responses.[\[7\]](#) Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines such as TNF- α and IL-6.[\[7\]](#)

[Click to download full resolution via product page](#)

Potential inhibition of the JNK2-NF-κB/MAPK signaling pathway.

Analytical Methods and Characterization

While specific analytical data for this compound is not publicly available, standard techniques can be used for its characterization. Some suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[\[10\]](#)


Expected Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics based on the functional groups present in the molecule.

Technique	Functional Group	Expected Absorption/Chemical Shift	Reference
FT-IR	O-H (Carboxylic Acid)	Broad, 2500-3300 cm ⁻¹	[11]
	C=O (Carboxylic Acid)	1710-1760 cm ⁻¹	[11]
	C=O (Pyridazinone)	~1650-1680 cm ⁻¹	[12] [13]
	C=N	~1600 cm ⁻¹	[12]
¹ H NMR	-COOH	Singlet, ~12 ppm	[14]
	Aromatic C-H	7.0-9.0 ppm	[12] [13]
¹³ C NMR	C=O (Carboxylic Acid)	165-185 ppm	[14]
	C=O (Pyridazinone)	~160 ppm	[12]
	Aromatic C	120-150 ppm	[12]

Proposed Analytical Workflow

A general workflow for the analysis and characterization of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate** is presented below.

[Click to download full resolution via product page](#)

General analytical workflow for characterization.

General HPLC Method for Carboxylic Acids

A High-Performance Liquid Chromatography (HPLC) method can be developed for the purity assessment and quantification of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate**. A general protocol for the analysis of polar, ionizable compounds like this would involve a mixed-mode reversed-phase/cation-exchange column.

Experimental Protocol:

- Column: A core-shell mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100).

- Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer (e.g., ammonium formate or phosphate buffer). The retention time can be adjusted by varying the ACN concentration and the buffer pH and concentration.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 5-20 μ L.
- Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase or a mixture of water and ACN.

This guide provides a foundational understanding of **6-Hydroxy-3-pyridazinecarboxylic acid monohydrate** for research and development purposes. Further experimental work is necessary to fully elucidate its synthesis, biological activity, and analytical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate - Amerigo Scientific [amerigoscientific.com]
- 2. 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Page loading... [wap.guidechem.com]
- 6. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 7. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF- κ B/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 306934-80-5|6-Hydroxy-3-pyridazinecarboxylic Acid Monohydrate|BLD Pharm [bldpharm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362262#6-hydroxy-3-pyridazinecarboxylic-acid-monohydrate-cas-number-306934-80-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com